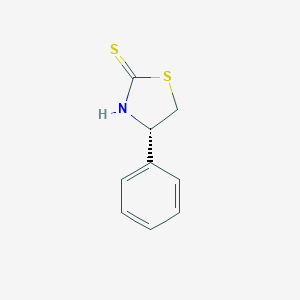

(S)-4-Phenylthiazolidine-2-thione

Description

Propriétés

IUPAC Name |

(4S)-4-phenyl-1,3-thiazolidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS2/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEXSISKCCADMLK-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=S)S1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NC(=S)S1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20462621 | |

| Record name | (S)-4-Phenylthiazolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185137-29-5 | |

| Record name | (S)-4-Phenylthiazolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Cyclocondensation of Thioamides with Aldehydes

A widely adopted method involves the reaction of thioamides with aldehydes under acidic or basic conditions. For example:

-

Thioamide preparation : Reacting L-cysteine with carbon disulfide in the presence of KOH yields a thioamide intermediate.

-

Cyclization : Treating the thioamide with benzaldehyde in ethanol under reflux forms the thiazolidine ring. The reaction proceeds via nucleophilic attack of the thiolate on the aldehyde, followed by dehydration.

This method achieves moderate yields (60–75%) but requires careful pH control to prevent epimerization at the stereogenic center.

Asymmetric Synthesis via Chiral Catalysts

Enantioselective approaches employ chiral catalysts to direct the stereochemistry of the 4-position phenyl group. For instance:

-

Organocatalytic aldol reactions : Proline-derived catalysts promote asymmetric aldol additions between thioamide intermediates and aryl aldehydes, yielding enantiomeric excesses (ee) >90%.

-

Transition metal complexes : Copper(I) catalysts with chiral phosphine ligands facilitate Ullmann-type couplings between thiols and aryl halides, though this method is less common for thiazolidines.

Enantiomeric Resolution Techniques

When synthetic routes yield racemic mixtures, resolution methods are employed to isolate the (S)-enantiomer:

Diastereomeric Salt Formation

Reacting the racemic compound with a chiral resolving agent (e.g., (+)-camphorsulfonic acid) forms diastereomeric salts with differing solubilities. Recrystallization from ethanol/water mixtures isolates the (S)-enantiomer with >98% ee.

Chiral Chromatography

Preparative HPLC using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves enantiomers efficiently. Typical conditions:

| Column | Mobile Phase | Flow Rate | Retention Time (S) |

|---|---|---|---|

| Chiralpak IC | Hexane:IPA (80:20) | 1.0 mL/min | 12.4 min |

This method achieves near-baseline separation but is cost-prohibitive for large-scale production.

Optimization of Reaction Conditions

Key parameters influencing yield and enantiopurity include:

Temperature and Solvent Effects

Catalytic Additives

-

Triethylamine (TEA) : Scavenges HCl generated during thiazolidine formation, improving yields to 85–90%.

-

Molecular sieves (3Å) : Remove water, shifting equilibrium toward product formation in dehydration steps.

Analytical Characterization

Spectroscopic Data

Chiral Purity Assessment

Scalability and Industrial Relevance

While lab-scale syntheses are well-established, industrial production faces challenges:

-

Cost of chiral catalysts : Organocatalysts like proline derivatives add ~30% to raw material costs.

-

Waste management : CS₂ and thiol byproducts require rigorous treatment to meet environmental regulations.

Recent advances in continuous-flow reactors and immobilized catalysts show promise for scaling enantioselective routes .

Analyse Des Réactions Chimiques

Chemical Reactions Involving (S)-4-Phenylthiazolidine-2-thione

This compound can undergo various chemical reactions, including nucleophilic substitutions, cyclizations, and oxidation reactions. Below are some notable reactions:

Nucleophilic Substitution Reactions

This compound can react with alkyl halides in the presence of bases such as sodium hydroxide to form thiazolidine derivatives. For example:

-

Reaction with Bromoethane :

Formation of Heterocycles

The compound can also participate in cyclization reactions with amino nucleophiles to form fused heterocycles. For instance:

-

Reaction with Amino Nucleophiles :

This reaction pathway has been explored to synthesize various imidazolidines and other nitrogen-containing heterocycles.

Oxidative Reactions

Oxidation of this compound can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used:

-

Oxidation Example :

Inhibition Studies

In vitro studies have indicated that specific derivatives possess potent inhibitory effects on xanthine oxidase, demonstrating IC50 values significantly lower than standard inhibitors like allopurinol . The structure–activity relationship suggests that modifications at the phenyl group can enhance inhibitory potency.

Antiproliferative Activity

Some synthesized derivatives have also shown antiproliferative activity against various cancer cell lines, indicating their potential as anticancer agents .

Applications De Recherche Scientifique

Biological Activities

(S)-4-Phenylthiazolidine-2-thione exhibits a wide range of biological activities, making it a valuable compound in medicinal chemistry:

2.1 Antioxidant Properties

Research indicates that thiazolidine derivatives possess notable antioxidant capabilities. These properties are crucial in mitigating oxidative stress-related diseases, contributing to cellular protection against damage caused by free radicals .

2.2 Enzyme Inhibition

One of the prominent applications of this compound is as an inhibitor of xanthine oxidase (XO), an enzyme linked to hyperuricemia and gout. A study demonstrated that certain derivatives exhibited potent XO inhibitory activity, with one compound showing an IC50 value significantly lower than allopurinol, a standard treatment for gout . This highlights the potential for developing new treatments with fewer side effects.

2.3 Anticancer Activity

Thiazolidine derivatives have also been evaluated for their anticancer properties. Various studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through multiple mechanisms, including modulation of cell signaling pathways and direct cytotoxic effects .

2.4 Anti-inflammatory Effects

The anti-inflammatory activity of thiazolidines has been documented, suggesting their potential use in treating inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes, contributing to reduced inflammation in various models .

Applications in Drug Development

Due to its diverse biological activities, this compound serves as an important scaffold in drug development:

3.1 Lead Compound for New Drugs

The compound's structural characteristics make it an ideal candidate for further modification to enhance its pharmacological effects. Research has focused on synthesizing new derivatives that retain or improve upon the biological activities of the parent compound .

3.2 Chiral Auxiliary in Asymmetric Synthesis

this compound is utilized as a chiral auxiliary in catalytic asymmetric synthesis, allowing for the production of enantiomerically pure compounds essential in pharmaceuticals .

Table 1: Summary of Biological Activities

Mécanisme D'action

The mechanism of action of (S)-4-Phenylthiazolidine-2-thione involves its interaction with various molecular targets. The thiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. The phenyl group enhances its binding affinity to hydrophobic pockets in target molecules. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparaison Avec Des Composés Similaires

Substituent Variations in Thiazolidine-2-thione Derivatives

The thiazolidine-2-thione scaffold is highly tunable. Key analogs include:

Key Observations :

- Phenyl vs. Isopropyl : The phenyl group in this compound enhances π-stacking interactions in metal clusters compared to the bulkier isopropyl group, improving hole mobility in PVK matrices (2.34 × 10<sup>−4</sup> cm<sup>2</sup> V<sup>−1</sup> s<sup>−1</sup> vs. 2.5 × 10<sup>−5</sup> for PVK alone) .

- Enantiomeric Pair (S vs. R) : The (R)-enantiomer exhibits opposite circular dichroism (CD) signals but identical thermal stability. Both are used in chiral Ag6 clusters for polarized luminescence .

- Benzyl Derivative : The benzyl analog shows higher lipophilicity (logP ≈ 3.2 vs. 2.8 for phenyl), making it more suitable for lipid membrane penetration in drug delivery .

Functional Group Comparisons

- Thione vs. Thiol : Unlike thiol-containing analogs (e.g., thiosemicarbazones in ), thiazolidine-2-thiones exhibit slower oxidation rates, ensuring stability in aerobic conditions during metal cluster synthesis .

- Thiazolidine-2-thione vs. Oxadiazole-thione : Oxadiazole-thiones (e.g., 5-(pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione) lack the chiral center of thiazolidine derivatives, limiting their use in enantioselective catalysis .

Critical Research Findings

Stereochemical Influence : The (S)-configuration induces right-handed helicity in Ag6 clusters, critical for circularly polarized luminescence (CPL) in displays .

Pharmaceutical Relevance : Thiazolidine-2,4-dione derivatives (e.g., ) share the thione group but lack chirality, focusing instead on PPAR-γ modulation for diabetes .

Synthetic Flexibility: this compound is synthesized via a one-pot reaction of (S)-valinol with carbon disulfide, achieving >98% enantiomeric excess (ee) .

Activité Biologique

(S)-4-Phenylthiazolidine-2-thione is a compound belonging to the thiazolidine family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of Thiazolidine-2-thione Derivatives

Thiazolidine derivatives, including this compound, have been studied extensively due to their potential as pharmacological agents. They exhibit a range of biological activities such as:

- Antioxidant properties

- Anticancer effects

- Anti-inflammatory activity

- Antimicrobial effects

- Enzyme inhibition

-

Xanthine Oxidase Inhibition :

This compound and its derivatives have shown significant inhibitory effects on xanthine oxidase (XO), an enzyme involved in uric acid production. For instance, one derivative demonstrated an IC50 value of 3.56 μmol/L, making it approximately 2.5 times more potent than allopurinol, a common treatment for hyperuricemia . -

Antioxidant Activity :

The compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. This mechanism is crucial for mitigating cellular damage in various diseases, including diabetes and cardiovascular disorders . -

Tyrosinase Inhibition :

Some studies have explored the potential of thiazolidine derivatives as tyrosinase inhibitors, which are valuable in treating hyperpigmentation disorders. The structural similarity to known inhibitors suggests that these compounds could effectively modulate enzyme activity .

Table 1: Summary of Biological Activities

Case Studies

-

In Vitro Studies :

A series of thiazolidine-2-thione derivatives were synthesized and evaluated for their biological activity. One notable study highlighted the structure-activity relationship (SAR) indicating that specific substitutions on the phenyl group significantly enhance XO inhibitory activity . Molecular docking studies further elucidated binding interactions within the enzyme's active site. -

Clinical Implications :

The promising results from preclinical studies suggest potential applications in treating conditions like gout and other inflammatory diseases due to the compound's ability to lower uric acid levels and reduce inflammation .

Q & A

Q. What strategies optimize the yield of this compound in multi-step syntheses?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.